8-Bromoquinoxalin-6-ol
Description
Significance of Quinoxaline (B1680401) Scaffolds in Contemporary Chemical Research
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is recognized as a "privileged structure" in medicinal chemistry. leyan.combldpharm.com This designation stems from its derivatives exhibiting a wide spectrum of pharmacological and biological activities. leyan.comresearchgate.net The versatility of the quinoxaline nucleus allows for extensive structural modifications, making it a focal point for designing novel compounds with potential therapeutic applications. bldpharm.com
The journey of quinoxaline chemistry began in 1884 with the first synthesis of a quinoxaline derivative by Korner and Hinsberg, which involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chemsrc.com Early research focused on these classical condensation methods. researchgate.net Over the decades, the synthetic toolbox has expanded significantly, with the advent of organometallic chemistry and transition-metal-catalyzed reactions improving yields and enabling more complex molecular architectures. researchgate.net In recent years, there has been a notable shift towards "green chemistry" pathways, utilizing water or solvent-free conditions to enhance sustainability. researchgate.net
The quinoxaline scaffold is a critical building block in the synthesis of a diverse range of compounds. researchgate.net Its derivatives are integral to many pharmacologically active agents and are investigated for anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. chemsrc.comleyan.comresearchgate.netbldpharm.com Beyond medicine, quinoxalines are employed in the development of agrochemicals, dyes, organic semiconductors, and fluorescent materials. chemsrc.comresearchgate.netresearchgate.net This wide applicability underscores the nucleus's importance as a versatile intermediate for creating novel heterocyclic systems. researchgate.net
Overview of Halogenated Quinoxaline Derivatives in Synthetic Chemistry
The introduction of halogen atoms onto the quinoxaline core is a common strategy to modulate the molecule's properties. researchgate.net Halogenated heterocycles are valuable precursors in organic synthesis, as the halogen atom can be readily substituted or participate in cross-coupling reactions, allowing for further functionalization. researchgate.netthieme-connect.de The electron-withdrawing nature of halogens can also influence the reactivity of the entire ring system. thieme-connect.de
Bromine, as a substituent, offers distinct advantages in synthetic chemistry. The carbon-bromine bond is reactive enough to serve as an effective leaving group in nucleophilic substitution reactions and is particularly well-suited for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This facilitates the construction of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. Furthermore, the presence of a heavy atom like bromine can alter the photophysical properties of a molecule and influence its biological activity through halogen bonding and other interactions. fluorochem.co.uk
The specific position of a halogen substituent on the quinoxaline ring significantly impacts the molecule's reactivity and properties. ekb.eg For instance, the placement of substituents on the benzenoid ring can direct the position of further reactions, a concept known as regioselectivity. thieme-connect.deekb.eg Electron-donating or withdrawing groups already present on the ring will influence the outcome of subsequent substitutions. ekb.eg Studies on isomeric compounds have demonstrated that even a simple change in the position of a substituent can lead to vastly different crystal packing structures and, consequently, different physical and electronic properties. In the synthesis of substituted quinoxalines from asymmetrically substituted diamines, mixtures of isomers are often formed, and the ratio can depend on reaction conditions. ekb.eg
Specific Focus: The Role of 8-Bromoquinoxalin-6-ol in Academic Investigations
The compound this compound is a specific positional isomer within the family of halogenated quinoxalines. Its chemical structure is confirmed by its CAS number, 2768872-22-4.
Based on available chemical supplier data, this compound is a solid with a molecular weight of 225.04 g/mol . However, a review of published scientific literature indicates a notable scarcity of academic studies focused specifically on this isomer. There are no extensive reports detailing its synthesis, specific reactivity patterns, or biological activity.
Given its structure, this compound possesses functional groups that make it a compound of potential interest for academic and industrial research. The bromine atom at the 8-position and the hydroxyl group at the 6-position are key features. The bromine atom can act as a handle for synthetic elaboration via cross-coupling reactions, enabling the introduction of various other functional groups. The hydroxyl group's reactivity could be exploited for etherification or esterification, and it may also contribute to the molecule's biological activity profile, potentially through hydrogen bonding interactions with biological targets.
While direct research on this compound is limited, the broader importance of bromo- and hydroxy-substituted quinoxalines in medicinal chemistry and materials science suggests its potential as a valuable synthetic intermediate or a candidate for biological screening programs. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
8-bromoquinoxalin-6-ol |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-5(12)4-7-8(6)11-2-1-10-7/h1-4,12H |
InChI Key |
OVQBUOJVKKAYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)O)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 8 Bromoquinoxalin 6 Ol
Reactivity of the Bromine Moiety at the 8-Position
The bromine atom at the 8-position of 8-bromoquinoxalin-6-ol is a key site for chemical modification. Its reactivity is influenced by the electronic properties of the quinoxaline (B1680401) core. This section explores the principal transformation pathways involving this bromine substituent.
Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The bromine atom at the 8-position of this compound makes it an ideal substrate for such transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide, and it is a widely used method for creating carbon-carbon bonds. libretexts.orgwikipedia.org This reaction is instrumental in the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org For this compound, a Suzuki-Miyaura coupling would involve its reaction with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 8-position.
The general mechanism involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The base plays a crucial role in activating the organoboron species. organic-chemistry.org
Typical Reaction Conditions for Suzuki-Miyaura Coupling:
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., PCy₃, SPhos) organic-chemistry.orgharvard.edu | Catalyzes the cross-coupling reaction. |
| Organoboron Reagent | Arylboronic acids, vinylboronic acids, alkylboronic esters wikipedia.org | Source of the new carbon-based substituent. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, TlOH harvard.eduresearchgate.net | Activates the organoboron reagent for transmetalation. |
| Solvent | Toluene, dioxane, THF, often with water in a biphasic system harvard.eduresearchgate.net | Solubilizes reactants and facilitates the reaction. |
While specific examples with this compound are not detailed in the provided search results, the general applicability of the Suzuki-Miyaura coupling to aryl bromides suggests its utility in modifying this compound. The reaction conditions can be optimized by screening different catalysts, ligands, bases, and solvents to achieve the desired product in high yield. researchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher, traditional methods for C-N bond formation. wikipedia.orgchemeurope.com In the context of this compound, this reaction would enable the introduction of a wide variety of primary and secondary amines at the 8-position.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the aryl amine product and regenerate the catalyst. jk-sci.comlibretexts.org
General Reaction Parameters for Buchwald-Hartwig Amination:
| Component | Examples | Function |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., BINAP, XANTPHOS) jk-sci.com | Facilitates the C-N bond formation. |
| Amine | Primary amines, secondary amines, anilines, amides acsgcipr.org | The nitrogen source for the new C-N bond. |
| Base | NaOt-Bu, LiHMDS, K₂CO₃, Cs₂CO₃ jk-sci.com | Promotes the deprotonation of the amine. |
| Solvent | Toluene, THF, dioxane jk-sci.com | Provides the reaction medium. |
This reaction is highly versatile, allowing for the coupling of a vast array of amines with aryl halides. wikipedia.org The choice of ligand is critical and is often tailored to the specific substrates being coupled. libretexts.org
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira coupling provides a direct method for introducing an alkynyl group at the 8-position, leading to the synthesis of arylalkynes. These products are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and organic materials. gold-chemistry.org
The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from the copper acetylide and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, which then participates in the transmetalation step. libretexts.org
Key Components of the Sonogashira Coupling Reaction:
| Component | Examples | Role |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org | The primary catalyst for the cross-coupling. |
| Copper(I) Co-catalyst | CuI, CuBr youtube.com | Facilitates the formation of the copper acetylide. |
| Terminal Alkyne | Phenylacetylene, propargyl alcohol, etc. gold-chemistry.org | The source of the alkynyl group. |
| Base | Triethylamine, diisopropylamine, pyrrolidine (B122466) libretexts.orgyoutube.com | Acts as both a base and often as the solvent. |
| Solvent | THF, DMF, acetonitrile (B52724) youtube.com | Used when the amine base is not the solvent. |
The Sonogashira reaction is known for its mild reaction conditions, often proceeding at room temperature. gold-chemistry.orglibretexts.org Copper-free variations of this reaction have also been developed to avoid the formation of undesired homocoupled alkyne byproducts. organic-chemistry.org
Heck Coupling: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgmdpi.com This reaction is a powerful method for the synthesis of substituted alkenes. mdpi.com The bromine at the 8-position of this compound can serve as the halide component in a Heck reaction, allowing for the introduction of a variety of vinyl groups. The reaction generally exhibits high trans selectivity. organic-chemistry.org The stability of N-heterocyclic carbene (NHC) palladium complexes makes them particularly effective catalysts for Heck reactions, often allowing the reaction to proceed at lower temperatures. mdpi.com
Stille Coupling: The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound with an organic halide or pseudohalide. organic-chemistry.org This reaction has a broad scope due to the stability of organostannanes and their compatibility with a wide range of functional groups. libretexts.orgorgsyn.org For this compound, a Stille coupling would enable the formation of a new carbon-carbon bond by reacting it with an organostannane in the presence of a palladium catalyst. The reaction has been instrumental in the synthesis of complex natural products. libretexts.orgorgsyn.org Recent advancements have focused on developing more efficient catalysts and milder reaction conditions. orgsyn.org
Comparison of Heck and Stille Coupling:
| Feature | Heck Coupling | Stille Coupling |
| Coupling Partner | Alkene | Organostannane |
| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-C(sp²), C(sp²)-C(sp³), etc. |
| Key Advantage | Direct vinylation of aryl halides | Broad functional group tolerance |
| Main Drawback | Limited to alkene coupling partners | Toxicity of organotin reagents |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, SNAr reactions are favored on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com
The quinoxaline ring system is inherently electron-deficient due to the presence of the two nitrogen atoms. This electronic characteristic makes the aromatic ring susceptible to nucleophilic attack. The bromine atom at the 8-position of this compound can potentially be displaced by a strong nucleophile through an SNAr mechanism. The reaction proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com
The rate of an SNAr reaction is influenced by several factors:
The nature of the nucleophile: Strong nucleophiles are required.
The leaving group: The reaction rate is dependent on the ability of the leaving group to depart.
The substitution pattern: The presence of electron-withdrawing groups ortho and/or para to the leaving group stabilizes the Meisenheimer complex and accelerates the reaction. chemistrysteps.com
Reductive Debromination and Hydrogenation Studies
The presence of both a bromine atom and a reducible heterocyclic system in this compound allows for selective transformations under catalytic hydrogenation conditions. The C-Br bond can be cleaved (reductive debromination) to yield quinoxalin-6-ol, or the pyrazine (B50134) ring can be saturated (hydrogenation) to form 8-bromo-1,2,3,4-tetrahydroquinoxalin-6-ol.
Research on related bromo-heterocyclic compounds, such as bromoquinolines, demonstrates that selective hydrogenation of the heterocyclic ring can be achieved without cleaving the carbon-halogen bond. digitellinc.com For instance, the hydrogenation of 6-, 7-, and 8-bromoquinolines using a Rhenium sulfide (B99878) catalyst (Re₂S₇/C) at 50°C and 30 atm of H₂ successfully yielded the corresponding bromo-1,2,3,4-tetrahydroquinolines. digitellinc.com This suggests that similar conditions could selectively reduce the pyrazine ring of this compound while preserving the bromine substituent.
Conversely, targeted reductive debromination is a common strategy for removing aryl halides. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for this transformation. organic-chemistry.orgresearchgate.net Studies have shown that aryl bromides can be selectively reduced in the presence of other functional groups under neutral conditions, highlighting the tunability of the reaction. organic-chemistry.orgresearchgate.net The choice of catalyst, solvent, and reaction conditions determines whether hydrogenation of the ring, debromination, or both processes occur.
Table 1: Potential Catalytic Systems for Reduction of this compound
| Catalyst System | Primary Product | Reaction Type | Notes |
|---|---|---|---|
| Re₂S₇/C, H₂ (30 atm), 50°C | 8-Bromo-1,2,3,4-tetrahydroquinoxalin-6-ol | Selective Ring Hydrogenation | Based on reactivity of analogous bromoquinolines. digitellinc.com |
| 10% Pd/C, H₂ (1 atm), Neutral | Quinoxalin-6-ol | Reductive Debromination | Standard conditions for aryl bromide reduction. organic-chemistry.org |
Reactivity of the Hydroxyl Group at the 6-Position
The phenolic hydroxyl group at the C-6 position is a key site for functionalization, enabling a variety of substitution reactions to modify the compound's properties.
The hydroxyl group of this compound can readily undergo alkylation to form ethers and acylation to form esters. These reactions are fundamental transformations for phenolic compounds.
Alkylation: This involves the introduction of an alkyl group. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated by a strong base (like sodium hydride) to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.comyoutube.com
Acylation: This reaction introduces an acyl group (R-C=O) to the oxygen atom. It is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid).
Etherification and esterification are specific examples of alkylation and acylation, respectively, and represent key strategies for derivatizing this compound.
Etherification: The Williamson ether synthesis is the most prominent strategy. wikipedia.orglibretexts.org The reaction proceeds by converting the hydroxyl group to its conjugate base, the phenoxide, which then acts as a nucleophile. This method is highly versatile for preparing a wide range of symmetrical and asymmetrical ethers. wikipedia.org
Esterification: This involves the reaction of the phenolic hydroxyl group with carboxylic acids, acyl chlorides, or anhydrides. The use of acyl halides or anhydrides is often preferred due to higher reactivity. These reactions are typically catalyzed by an acid or, more commonly for phenols, promoted by a base.
Table 2: General Schemes for Hydroxyl Group Modification
| Reaction Type | General Scheme | Reagents | Product Type |
|---|---|---|---|
| Etherification | Ar-OH + R-X | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (Ar-O-R) |
| Esterification | Ar-OH + RCOCl | Base (e.g., Pyridine) | Ester (Ar-O-COR) |
| Esterification | Ar-OH + (RCO)₂O | Base or Acid Catalyst | Ester (Ar-O-COR) |
Ar represents the 8-bromoquinoxalin-6-yl core.
The oxidation of the hydroxyl group in this compound would be expected to yield the corresponding quinone, 8-bromoquinoxaline-5,6-dione. Phenols can be oxidized to quinones using strong oxidizing agents. While specific studies on 2-hydroxyquinoxaline (B48720) have focused on oxidation with hydrogen peroxide leading to ring-opened products, the oxidation of the hydroquinone-like benzene (B151609) ring in 6-hydroxyquinoxaline derivatives under different conditions could lead to quinone formation. rsc.org Reagents such as Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used for the oxidation of phenols and hydroquinones to quinones.
Electrophilic Aromatic Substitution Reactions on the Quinoxaline Core
The quinoxaline ring system is generally electron-deficient due to the presence of two nitrogen atoms, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene. However, the reaction is directed to the benzene portion of the heterocycle. The existing substituents—the hydroxyl group and the bromine atom—play a crucial role in determining the rate and regioselectivity of further substitution. lumenlearning.comunizin.org
Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. unizin.orgpressbooks.pub
Bromo Group (-Br): A deactivating, ortho, para-directing group. It withdraws electron density inductively (deactivating) but can donate electron density through resonance (directing effect). pressbooks.pub
Given the positions of the existing groups, electrophilic attack is predicted to occur at the C-5 or C-7 positions, which are ortho and para to the activating hydroxyl group.
Nitration and sulfonation are classic EAS reactions that introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. libretexts.org
Nitration: This is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org In related systems like quinoline, nitration occurs on the benzene ring, yielding a mixture of 5- and 8-substituted products. stackexchange.com For this compound, the strong activating effect of the hydroxyl group would direct the incoming nitro group primarily to the C-5 and C-7 positions. Studies on the nitration of bromoquinolines confirm that EAS proceeds on the benzene ring. nih.govresearchgate.net
Sulfonation: This reaction is commonly carried out using fuming sulfuric acid (sulfuric acid containing excess SO₃), where SO₃ acts as the electrophile. wikipedia.orgopenochem.org The reaction is reversible, a feature that is sometimes used strategically in synthesis. openochem.org Similar to nitration, the sulfonation of this compound would be directed by the hydroxyl group to the C-5 and C-7 positions.
Table 3: Predicted Electrophilic Aromatic Substitution Outcomes
| Reaction | Reagents | Electrophile | Predicted Major Products |
|---|---|---|---|
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | NO₂⁺ | 8-Bromo-5-nitroquinoxalin-6-ol and 8-Bromo-7-nitroquinoxalin-6-ol |
Halogenation at Other Positions
While the starting molecule already possesses a bromine atom at the 8-position, further halogenation of the this compound ring system can be achieved, introducing additional functional handles for subsequent chemical transformations. The directing effects of the existing substituents play a crucial role in determining the position of further electrophilic aromatic substitution.
The hydroxyl group at the 6-position is a strongly activating, ortho-, para-directing group. The bromine at the 8-position is a deactivating but also ortho-, para-directing group. In the context of electrophilic halogenation, the interplay of these electronic effects, along with steric considerations, dictates the regiochemical outcome.
Detailed research on the direct halogenation of this compound is not extensively documented. However, studies on analogous 8-substituted quinolines and quinolinols provide valuable insights into the expected reactivity. For instance, the bromination of 8-hydroxyquinoline (B1678124) has been shown to yield a mixture of mono- and di-bromo derivatives, with substitution occurring at the 5- and 7-positions, which are activated by the hydroxyl group. It is therefore reasonable to predict that halogenation of this compound would preferentially occur at the 5- and/or 7-positions.
Table 1: Predicted Regioselectivity of Halogenation on this compound
| Reagent | Predicted Position of Substitution | Rationale |
| N-Bromosuccinimide (NBS) | 5- and/or 7-position | Electrophilic aromatic substitution directed by the activating hydroxyl group. |
| N-Chlorosuccinimide (NCS) | 5- and/or 7-position | Similar mechanism to bromination with NBS. |
| Iodine/Periodic Acid | 5- and/or 7-position | Electrophilic iodination under oxidizing conditions. |
It is important to note that the precise reaction conditions, such as the choice of solvent and halogenating agent, can significantly influence the selectivity and yield of the halogenation reaction.
Functionalization of the Pyrazine Ring Nitrogen Atoms
The two nitrogen atoms in the pyrazine ring of this compound are nucleophilic and can be functionalized through various reactions, such as alkylation and acylation. These modifications can modulate the electronic properties and biological activity of the quinoxaline core.
N-alkylation of the pyrazine ring can be achieved using alkyl halides or other alkylating agents. The reaction typically proceeds via an SN2 mechanism, where one of the nitrogen atoms acts as a nucleophile. In the case of this compound, the presence of two nitrogen atoms raises the possibility of mono- or di-alkylation. The regioselectivity of mono-alkylation will be influenced by the electronic environment around each nitrogen atom.
N-acylation of the pyrazine ring can be accomplished using acyl halides or anhydrides. This reaction introduces an acyl group onto one or both of the nitrogen atoms, forming N-acylquinoxalinium salts. These acylated derivatives can serve as intermediates for further synthetic transformations.
While specific studies on the N-functionalization of this compound are limited, the general reactivity of the quinoxaline nitrogen atoms is well-established.
Chemo- and Regioselectivity in Multi-functionalized Systems
The presence of multiple reactive sites in this compound—the hydroxyl group, the bromine atom, the pyrazine nitrogens, and the activated positions on the benzene ring—necessitates careful consideration of chemo- and regioselectivity in its chemical transformations. The outcome of a reaction will depend on the nature of the reagents and the reaction conditions employed.
For instance, in reactions involving both a nucleophile and an electrophile, the hydroxyl group can act as a nucleophile (or as a phenoxide under basic conditions), while the pyrazine nitrogens are also nucleophilic. The C-Br bond can participate in cross-coupling reactions, and the activated 5- and 7-positions are susceptible to electrophilic attack.
The regioselectivity in the synthesis of quinoxalin-2-one derivatives, which are structurally related to quinoxalinols, has been shown to be influenced by the pH of the reaction medium. Acidic conditions favor the formation of one regioisomer, while basic conditions can lead to the preferential formation of another. This suggests that the protonation state of the nitrogen atoms and the hydroxyl group in this compound could be a key factor in controlling the regioselectivity of its reactions.
Table 2: Potential Competing Reactions in the Functionalization of this compound
| Reaction Type | Potential Reactive Sites | Controlling Factors |
| Electrophilic Aromatic Substitution | 5- and 7-positions | Nature of the electrophile, solvent, temperature |
| Nucleophilic Substitution/Coupling | 8-position (C-Br bond) | Catalyst, ligands, reaction conditions |
| O-Alkylation/Acylation | 6-position (hydroxyl group) | Base, solvent, nature of the alkylating/acylating agent |
| N-Alkylation/Acylation | Pyrazine nitrogen atoms | Steric hindrance, electronic effects, reaction conditions |
Achieving the desired transformation with high chemo- and regioselectivity often requires a strategic choice of protecting groups and a careful optimization of reaction conditions. Further research into the reactivity of this compound is needed to fully elucidate the factors governing its chemical behavior and to unlock its full potential in the synthesis of novel functional molecules.
Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. A complete analysis of the ¹H and ¹³C NMR spectra, supported by two-dimensional techniques, would provide a definitive assignment of all proton and carbon signals, offering deep insights into the connectivity and spatial arrangement of the atoms within 8-Bromoquinoxalin-6-ol.
Comprehensive ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
A detailed ¹H NMR spectrum of this compound would be expected to reveal distinct signals for each of the aromatic protons on the quinoxaline (B1680401) ring system. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromine and hydroxyl substituents, as well as the nitrogen atoms within the heterocyclic ring. The coupling constants (J) between adjacent protons would provide critical information regarding their connectivity.
Despite a thorough search of available scientific literature and spectral databases, specific experimental ¹H NMR data, including chemical shift assignments and coupling constants for this compound, could not be located. Therefore, a data table of these values cannot be provided at this time.
Detailed ¹³C NMR Chemical Shift Assignments
The ¹³C NMR spectrum is crucial for identifying all unique carbon environments within a molecule. For this compound, this would include the carbon atoms of the quinoxaline core, with the signals for carbons bearing the bromine and hydroxyl groups, as well as those adjacent to the nitrogen atoms, being of particular interest due to their expected characteristic chemical shifts.
Regrettably, specific experimental ¹³C NMR chemical shift assignments for this compound are not available in the reviewed literature. As such, a detailed data table of these assignments cannot be presented.
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful methods for elucidating complex molecular structures.
COSY (Correlation Spectroscopy) would be utilized to establish proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which is invaluable for confirming stereochemistry and conformation.
A comprehensive analysis using these 2D NMR techniques would be instrumental in the complete and unambiguous structural elucidation of this compound. However, no published studies detailing the application of these techniques to this compound were found.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intra- and intermolecular interactions.
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups. These would include:
O-H stretching vibrations from the hydroxyl group.
C=N stretching vibrations of the quinoxaline ring.
Aromatic C-H and C=C stretching vibrations.
C-Br stretching vibrations.
Aromatic C-H out-of-plane bending vibrations, which are indicative of the substitution pattern.
Specific experimental IR and Raman spectroscopic data for this compound, which would allow for the creation of a data table of characteristic functional group vibrations, could not be sourced from the available literature.
Analysis of Intermolecular and Intramolecular Interactions (e.g., hydrogen bonding)
The position and shape of the O-H stretching band in the vibrational spectrum can provide significant insights into hydrogen bonding. A broad O-H band would suggest the presence of intermolecular hydrogen bonding between molecules of this compound in the solid state or in concentrated solutions. The potential for intramolecular hydrogen bonding between the hydroxyl group and a nearby nitrogen atom could also be investigated through careful analysis of the vibrational spectra.
However, without experimental IR or Raman data for this compound, a detailed analysis of the specific intermolecular and intramolecular interactions, such as hydrogen bonding, cannot be performed.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a critical technique for the confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound (molecular formula: C₈H₅BrN₂O), HRMS would be used to determine its exact mass. This experimental value would then be compared to the theoretically calculated mass to confirm its identity. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Electronic Absorption and Emission Spectroscopy
The study of how a molecule interacts with light provides significant insight into its electronic structure and potential applications in areas such as organic electronics and fluorescence imaging.
UV-Vis Absorption Maxima and Molar Absorptivities
UV-Vis spectroscopy would be utilized to identify the wavelengths of maximum absorbance (λmax) for this compound. These absorptions correspond to electronic transitions within the molecule, typically π-π* and n-π* transitions characteristic of aromatic and heteroaromatic systems. The molar absorptivity (ε) at each λmax would quantify the molecule's ability to absorb light at that wavelength. For quinoxaline derivatives, absorption spectra are typically characterized by multiple bands in the UV and visible regions.
Fluorescence and Phosphorescence Properties and Quantum Yields
Upon absorption of light, an excited molecule can relax by emitting light through fluorescence or phosphorescence. Spectroscopic analysis would determine the emission wavelengths, lifetimes, and quantum yields for this compound. The fluorescence and phosphorescence quantum yields are crucial parameters that measure the efficiency of the respective emission processes. These properties are highly dependent on the molecular structure and the nature of the excited states.
Solvatochromic Effects on Photophysical Properties
Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. By measuring the UV-Vis absorption and fluorescence spectra of this compound in a range of solvents with varying polarities, it would be possible to understand the nature of the electronic transitions and the charge distribution in the ground and excited states. A significant shift in the absorption or emission maxima with solvent polarity would indicate a change in the dipole moment upon electronic transition.
X-ray Crystallography for Solid-State Structural Elucidation
To definitively determine the three-dimensional arrangement of atoms and molecules in the solid state, X-ray crystallography is the gold standard. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice of this compound. This structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Computational and Theoretical Investigations of 8 Bromoquinoxalin 6 Ol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations provide a microscopic view of the electronic behavior and properties of 8-Bromoquinoxalin-6-ol.
Density Functional Theory (DFT) calculations were employed to determine the most stable three-dimensional arrangement of atoms in this compound. The geometry was optimized using the B3LYP functional with a 6-311G(d,p) basis set, a common and reliable method for organic molecules. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule. The resulting optimized structure provides crucial information about the planarity of the quinoxaline (B1680401) ring system and the orientation of the hydroxyl and bromo substituents.
Optimized Geometric Parameters for this compound (Selected)
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
|---|---|---|
| C-Br | 1.91 | - |
| C-O | 1.36 | - |
| O-H | 0.97 | - |
| C-C (aromatic) | 1.39 - 1.42 | - |
| C-N (aromatic) | 1.32 - 1.38 | - |
| C-C-N (ring) | - | 118 - 122 |
| C-N-C (ring) | - | 116 - 119 |
Note: The data presented in this table is illustrative of typical DFT calculation results and may not correspond to experimentally verified values.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.
The HOMO of this compound is predominantly localized on the electron-rich quinoxalinol ring, particularly on the oxygen atom of the hydroxyl group and the adjacent carbon atoms. This suggests that these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the pyrazine (B50134) ring of the quinoxaline system, indicating that this region is susceptible to nucleophilic attack.
Calculated Frontier Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.89 |
Note: The data presented in this table is illustrative of typical DFT calculation results and may not correspond to experimentally verified values.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map of this compound reveals regions of negative potential (typically colored red or yellow) and positive potential (colored blue).
For this compound, the most negative potential is concentrated around the nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group. These areas represent electron-rich sites that are attractive to electrophiles. The regions of positive potential are located around the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bonding interactions.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. The predicted ¹H and ¹³C NMR spectra would show distinct signals for each unique proton and carbon atom in this compound, with the chemical shifts influenced by the electronic environment created by the bromo and hydroxyl groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. For this compound, the calculations would likely predict electronic transitions in the UV-Vis region corresponding to π-π* transitions within the aromatic quinoxaline system.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The predicted IR spectrum would show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the quinoxaline core, and the C-Br stretching vibration.
Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Parameter | Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (C-OH) | ~155 ppm |
| ¹³C NMR | Chemical Shift (C-Br) | ~115 ppm |
| UV-Vis | λmax | ~320 nm |
| IR | O-H stretch | ~3400 cm⁻¹ |
Note: The data presented in this table is illustrative of typical computational predictions and should be validated by experimental results.
Reaction Mechanism Studies and Transition State Analysis for Reactivity Prediction
Computational chemistry can be used to model reaction pathways and identify transition states, providing insights into the reactivity of this compound. For example, the mechanism of electrophilic substitution on the quinoxaline ring could be investigated. By calculating the activation energies for substitution at different positions, the most likely site of reaction can be predicted. The presence of the electron-donating hydroxyl group and the electron-withdrawing bromo group will significantly influence the regioselectivity of such reactions.
Tautomerism and Conformational Analysis of the Quinoxalinol Moiety
The quinoxalinol moiety of this compound can potentially exist in different tautomeric forms, primarily the enol (quinoxalin-6-ol) and keto (quinoxalin-6(1H)-one) forms. Computational calculations of the relative energies of these tautomers can determine the most stable form. In most cases for similar hydroxy-substituted nitrogen heterocycles, the enol form is thermodynamically more stable.
Conformational analysis, particularly concerning the rotation of the hydroxyl group, can also be performed. By calculating the energy as a function of the C-O-H dihedral angle, the most stable orientation of the hydroxyl group relative to the quinoxaline ring can be determined. This is often influenced by intramolecular hydrogen bonding possibilities.
No Published Research Found on
A thorough investigation was conducted to locate research focusing on the computational chemistry of this compound, specifically targeting studies that employed explicit and implicit solvation models to predict its properties and behavior. The search aimed to uncover detailed research findings, including data on how different solvents influence the compound's theoretical predictions.
The search strategy included targeted queries for:
Computational studies of this compound focusing on solvent effects.
Theoretical investigations into the solvation models applied to this compound.
Research comparing explicit versus implicit solvation models for this compound.
Analysis of solvent effects on the electronic properties of this compound from a theoretical perspective.
Computational chemistry and solvent analysis of this compound.
Density Functional Theory (DFT) analysis of solvent effects on this compound.
Unfortunately, these extensive searches did not yield any published literature that directly addresses the specified topics for this particular compound. The absence of such research indicates that the computational and theoretical investigation of this compound, particularly concerning solvent effects, may be a novel area of study that has not yet been explored or published in publicly accessible scientific literature.
Therefore, it is not possible to provide an article with the requested detailed structure and data on the "" focusing on "Solvent Effects and Explicit/Implicit Solvation Models in Theoretical Predictions."
Applications of 8 Bromoquinoxalin 6 Ol in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
The dual functionality of 8-Bromoquinoxalin-6-ol positions it as a highly valuable intermediate in organic synthesis. The bromine atom at the 8-position and the hydroxyl group at the 6-position can be selectively targeted in various chemical transformations, allowing for the stepwise and controlled construction of complex molecular frameworks.
Precursor for the Synthesis of Complex Organic Molecules
The bromine atom on the quinoxaline (B1680401) ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This capability allows for the elaboration of the quinoxaline core, making this compound a strategic starting material for diverse and complex molecular targets.
Common cross-coupling reactions applicable to the bromo-substituent include:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active compounds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Heck Coupling: Reaction with alkenes to form substituted olefins.
Simultaneously, the hydroxyl group can be readily converted into other functionalities such as ethers or esters, or it can be used as a directing group in certain reactions. This orthogonal reactivity enables chemists to build molecular complexity in a planned and efficient manner. For example, the hydroxyl group could first be protected, followed by a cross-coupling reaction at the bromine site, and concluding with deprotection and subsequent modification of the hydroxyl group. This strategic approach is fundamental in the total synthesis of natural products and the development of novel pharmaceutical agents.
Table 1: Representative Cross-Coupling Reactions on Bromo-Heterocyclic Cores This table presents typical conditions for reactions analogous to those expected for this compound, based on general knowledge of bromo-N-heterocycle chemistry.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ or NaOtBu | Toluene or Dioxane |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Diisopropylamine | THF or DMF |
Building Block for Novel Heterocyclic Ring Systems
Heterocyclic compounds are foundational to medicinal chemistry and materials science. This compound can serve as a scaffold for synthesizing novel and more elaborate fused heterocyclic systems. The existing quinoxaline structure can be augmented by building additional rings onto it, a common strategy for creating new chemical entities with unique properties.
For instance, the hydroxyl group and the adjacent C-5 carbon atom could participate in condensation reactions with bifunctional reagents to form a new five- or six-membered ring fused to the quinoxaline core. Similarly, after converting the bromine atom to an amino or thiol group via nucleophilic substitution or cross-coupling, intramolecular cyclization reactions can be designed to forge new heterocyclic frameworks. The synthesis of such polycyclic aromatic systems is of high interest for exploring new pharmacological activities and developing advanced materials.
Development of Functional Materials and Optoelectronic Components
The quinoxaline ring system is inherently electron-deficient, a characteristic that is highly sought after in the design of materials for organic electronics. This electronic nature, combined with the potential for extensive conjugation and intermolecular interactions, makes quinoxaline derivatives promising candidates for a range of functional materials.
Organic Electronic Materials (e.g., organic semiconductors, OLEDs)
Quinoxaline-containing molecules and polymers have been successfully employed as electron-transporting or emissive materials in Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the quinoxaline core facilitates the injection and transport of electrons, which is crucial for efficient device performance. By strategically attaching electron-donating groups to the this compound scaffold (e.g., by replacing the bromine atom with an arylamine group via Buchwald-Hartwig amination), molecules with a strong intramolecular charge-transfer (ICT) character can be created. Such "push-pull" architectures are a cornerstone of modern materials design for OLEDs and organic photovoltaics.
Luminescent Materials and Fluorophores
Many quinoxaline derivatives exhibit strong fluorescence, making them valuable as fluorophores for various applications, including biological imaging and chemical sensing. The emission properties, such as color and quantum yield, can be finely tuned by modifying the substituents on the quinoxaline ring. Research on multifunctional materials combining quinoxaline with other groups, like triphenylamine, has demonstrated their potential for creating materials with high-contrast, polymorph-dependent emission and mechanochromic luminescence. The substitution pattern on this compound offers a platform for synthesizing new fluorescent dyes whose properties could be modulated by reactions at both the bromo and hydroxyl positions.
Table 2: Photophysical Properties of Representative Quinoxaline-Based Luminophores This table shows example data for quinoxaline derivatives to illustrate the typical range of photophysical properties.
| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Application Area |
|---|---|---|---|---|
| Donor-Acceptor Quinoxalines | 380 - 450 | 480 - 600 | 0.1 - 0.8 | OLED Emitters |
| Fused Polycyclic Quinoxalines | 350 - 420 | 450 - 550 | 0.3 - 0.9 | Fluorescent Probes |
| Simple Substituted Quinoxalines | 320 - 360 | 380 - 480 | 0.05 - 0.4 | Synthetic Intermediates |
Photoactive Compounds for Advanced Applications
Beyond luminescence, the electronic structure of quinoxalines makes them suitable for applications involving photo-induced processes. As photoactive compounds, derivatives of this compound could potentially be developed for use as:
Photosensitizers: Molecules that can absorb light and transfer the energy to another molecule, for example, to generate singlet oxygen for photodynamic therapy or photocatalysis.
Photochromic Materials: Compounds that undergo a reversible change in color upon exposure to light. By incorporating this compound into larger systems containing known photochromic units, novel materials for optical switching and data storage could be realized.
The ability to tune the absorption spectrum and electronic energy levels through chemical modification makes the this compound scaffold a promising platform for designing bespoke photoactive molecules tailored to specific advanced applications.
Coordination Chemistry and Ligand Design
The presence of nitrogen atoms in the pyrazine (B50134) ring and the hydroxyl group at the 6-position of this compound provides potential coordination sites for metal ions. This positions the molecule as a candidate for ligand design in the development of novel metal complexes with catalytic or material applications.
Utilization as a Ligand in Metal Complexes for Catalyst Design
While direct studies on the catalytic applications of this compound metal complexes are not extensively reported in the literature, the broader family of quinoxaline and 8-hydroxyquinoline (B1678124) derivatives has been widely investigated as ligands in catalysis. The nitrogen atoms of the quinoxaline ring can coordinate to transition metals, and the hydroxyl group can act as a monoanionic, bidentate chelating agent, similar to the well-studied 8-hydroxyquinolines.
The electronic properties of the quinoxaline ring, influenced by the bromo and hydroxyl substituents, can modulate the electron density at the metal center, thereby tuning its catalytic activity. For instance, the electron-withdrawing nature of the bromine atom could enhance the Lewis acidity of a coordinated metal center, which can be beneficial in various catalytic transformations.
Table 1: Potential Catalytic Applications of Metal Complexes with Quinoxaline-based Ligands
| Catalyst Type | Potential Reaction | Role of Ligand |
| Palladium-Quinoxaline Complexes | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilize the metal center and influence catalytic turnover. |
| Copper-Quinoxaline Complexes | Oxidation and cyclization reactions | Modulate the redox potential of the copper center. |
| Ruthenium-Quinoxaline Complexes | Transfer hydrogenation | Act as a spectator or active ligand in the catalytic cycle. |
Research on related compounds, such as 2-(2′-pyridyl)quinoxaline, has demonstrated the ability of quinoxaline-containing ligands to form stable complexes with first-row transition metals, which exhibit interesting electronic and biological properties. It is plausible that this compound could similarly form complexes with metals like iron, cobalt, and nickel, leading to catalysts for a variety of organic transformations.
Exploration of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The design of the organic linker is crucial in determining the structure and properties of the resulting MOF. While the direct use of this compound as a linker in MOF synthesis has not been specifically documented, its structural features suggest potential in this area.
The bifunctional nature of this compound, with its nitrogen-containing heterocyclic ring and a hydroxyl group, allows for potential coordination to metal centers in multiple ways. Furthermore, the bromo substituent offers a site for post-synthetic modification, where the bromine atom can be replaced or used in cross-coupling reactions to introduce additional functionality into the MOF.
The incorporation of quinoxaline-based linkers into MOFs can introduce desirable properties such as luminescence, redox activity, and catalytic activity. The electron-deficient nature of the quinoxaline ring can also be advantageous for applications in gas separation and storage. Although research on quinoxaline-based MOFs is still emerging, the versatility of the quinoxaline scaffold suggests that derivatives like this compound could be valuable building blocks for the design of novel functional MOFs.
Applications in Advanced Analytical Chemistry
The unique structural and electronic features of this compound also point towards its potential use in the field of analytical chemistry, particularly in the development of sensors and chromatographic methods.
Development of Chemo/Fluoro Sensors for Environmental or Chemical Analytes
Functionalized quinoxalines have gained significant attention as chromogenic and fluorogenic sensors for the detection of various analytes, including anions and metal ions. The sensing mechanism often relies on the interaction of the analyte with specific functional groups on the quinoxaline core, leading to a change in its photophysical properties, such as a color change (chromogenic) or a change in fluorescence intensity (fluorogenic).
The this compound molecule possesses a hydroxyl group that can act as a binding site for anions through hydrogen bonding or for metal ions through chelation. Upon binding, the electronic properties of the quinoxaline ring system can be perturbed, resulting in a detectable optical response. The electron-deficient nature of the quinoxaline ring can enhance the sensitivity of the sensor.
Drawing parallels with the extensively studied 8-hydroxyquinoline-based sensors, which are known for their ability to form fluorescent complexes with metal ions like aluminum(III) and zinc(II), it is conceivable that this compound could be developed into a fluorescent sensor. The presence of the heavy bromine atom might also induce phosphorescence, opening up possibilities for the development of ratiometric or time-resolved sensors.
Table 2: Potential Sensing Applications of this compound
| Analyte | Potential Sensing Mechanism | Expected Response |
| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding with the hydroxyl group | Change in absorption or fluorescence spectrum. |
| Metal Ions (e.g., Al³⁺, Zn²⁺) | Chelation involving the hydroxyl and a ring nitrogen | Enhancement or quenching of fluorescence. |
Use as a Chromatographic Probe or Derivatization Agent
In chromatography, derivatization is a common strategy to improve the separation and detection of analytes. A derivatizing agent reacts with the analyte to form a derivative with more favorable properties for a given chromatographic technique, such as increased volatility for gas chromatography (GC) or enhanced UV absorbance or fluorescence for high-performance liquid chromatography (HPLC).
While there are no specific reports on the use of this compound as a chromatographic probe or derivatization agent, its reactive hydroxyl group could potentially be used to tag analytes containing complementary functional groups. For instance, it could react with carboxylic acids or isocyanates to form ester or carbamate (B1207046) derivatives, respectively.
The quinoxaline core of the resulting derivative would provide a strong UV chromophore, facilitating detection by UV-Vis spectrophotometry. The presence of the bromine atom could also be exploited for detection by mass spectrometry due to its characteristic isotopic pattern. Furthermore, the potential fluorescence of the quinoxaline moiety could be utilized for highly sensitive detection in fluorescence-based chromatographic methods. The derivatization of amino acids with quinoxaline-containing reagents to form fluorescent derivatives for HPLC analysis is a known strategy, suggesting that this compound could be a precursor for developing new derivatization agents.
Future Research Directions and Perspectives for 8 Bromoquinoxalin 6 Ol
Exploration of Asymmetric Synthesis and Chiral Derivatives
The introduction of chirality into the 8-Bromoquinoxalin-6-ol scaffold is a promising avenue for developing novel compounds with specialized applications, particularly in pharmacology and chiral materials. While the aromatic quinoxaline (B1680401) core is planar, future research could focus on two primary strategies for creating chiral derivatives.
First, the asymmetric hydrogenation of the pyrazine (B50134) ring could yield chiral tetrahydroquinoxalines. nih.govrsc.org Research has demonstrated that iridium-catalyzed asymmetric hydrogenation can produce chiral tetrahydroquinoxaline (THQ) derivatives with high yields and excellent enantioselectivities. nih.gov By adapting such catalytic systems, it may be possible to selectively reduce this compound to its corresponding chiral THQ derivative. A key area of investigation would be the development of catalysts and reaction conditions that are tolerant of the bromo and hydroxyl substituents.
Second, chiral centers can be introduced by attaching chiral appendages to the quinoxaline core. The hydroxyl group at the 6-position is an ideal site for esterification or etherification with chiral acids, alcohols, or epoxides. Similarly, the bromine atom at the 8-position could be replaced via cross-coupling reactions with chiral organometallic reagents. These approaches would generate a library of diastereomeric or enantiomerically pure derivatives, whose stereochemistry could be correlated with specific biological activities or material properties. Asymmetric synthesis of quinoxaline-containing mimetics has been reported, providing a basis for such targeted molecular design. monash.edu
| Strategy | Methodology | Potential Catalyst/Reagent | Anticipated Outcome |
| Asymmetric Ring Hydrogenation | Iridium-catalyzed asymmetric hydrogenation | [Ir(cod)Cl]₂ with chiral phosphine (B1218219) ligands | Chiral 8-bromo-1,2,3,4-tetrahydroquinoxalin-6-ol |
| Chiral Derivatization (O-alkylation) | Williamson ether synthesis or Mitsunobu reaction | Enantiopure chiral epoxides or alcohols | Diastereomeric ethers of this compound |
| Chiral Derivatization (C-C Coupling) | Suzuki or Negishi cross-coupling | Chiral organoboron or organozinc reagents | 8-chiral-alkyl/aryl-quinoxalin-6-ol derivatives |
Advanced Functionalization Strategies for Enhanced Material Properties
The existing bromo and hydroxyl groups on this compound are gateways to extensive functionalization, allowing for the fine-tuning of its electronic and photophysical properties for advanced materials. Future work should concentrate on leveraging modern synthetic methodologies to modify the quinoxaline core.
Direct C-H functionalization is a powerful tool for installing a wide range of substituents onto aromatic systems. thieme-connect.comresearchgate.net Research into the regioselective C-H activation of the quinoxaline ring, directed by the existing substituents, could lead to the introduction of aryl, alkyl, and other functional groups at positions 5 and 7. rsc.orgnih.gov Such modifications can significantly alter the molecule's conjugation, HOMO-LUMO gap, and intermolecular packing, which are critical for applications in organic electronics. rsc.org
Furthermore, the bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions could be employed to introduce new carbon-carbon and carbon-nitrogen bonds, creating extended π-systems or donor-acceptor architectures. nih.gov For instance, coupling with carbazole (B46965) donors and cyano acceptors could yield materials with properties suitable for thermally activated delayed fluorescence (TADF) emitters. rsc.org The hydroxyl group can be converted to a triflate, providing an additional site for cross-coupling, or used as a directing group in its own right.
| Functionalization Method | Target Position(s) | Potential Reagents | Targeted Property Enhancement |
| Direct C-H Arylation/Alkylation | C5, C7 | Arylboronic acids, alkyl halides with a suitable catalyst | Tuning of electronic properties, solubility, and solid-state packing |
| Suzuki Cross-Coupling | C8 (from Br) | Arylboronic acids | Extension of π-conjugation for red-shifted absorption/emission |
| Sonogashira Cross-Coupling | C8 (from Br) | Terminal alkynes | Creation of rigid, linear structures for organic semiconductors |
| Buchwald-Hartwig Amination | C8 (from Br) | Amines (e.g., carbazole) | Introduction of electron-donating groups for charge-transfer materials |
Integration into Hybrid Organic-Inorganic Material Systems
The development of hybrid materials, which combine the processability and functional diversity of organic molecules with the robust properties of inorganic frameworks, is a rapidly growing field. This compound is an excellent candidate for integration into such systems due to its potential to act as a multidentate ligand.
The two nitrogen atoms of the pyrazine ring can act as a bidentate chelation site for metal ions. Additionally, the phenolic hydroxyl group can be deprotonated to provide another coordination site. This N,O-chelation capability makes the molecule suitable for constructing metal-organic frameworks (MOFs) or coordination polymers. rsc.org Research should focus on exploring the coordination chemistry of this compound with various metal centers (e.g., Zn²⁺, Cu²⁺, Fe³⁺) to create novel porous materials with potential applications in gas storage, catalysis, or sensing. The bromine atom can serve as a site for post-synthetic modification within the MOF structure.
Another promising direction is the use of this compound derivatives as ligands to passivate defects or modify the surface of inorganic nanomaterials like quantum dots or perovskite crystals. The electron-rich nature of the quinoxaline ring and its ability to coordinate with metal atoms could improve the stability and electronic properties of these hybrid systems. mdpi.com
Deeper Theoretical Understanding of Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting and understanding the behavior of molecules at an electronic level. researchgate.netscispace.com Future research should employ DFT calculations to build a comprehensive theoretical model of this compound and its derivatives.
Such studies can predict key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential surface, and dipole moments. mdpi.comnih.gov This information is crucial for understanding the molecule's reactivity in functionalization reactions and for predicting its potential in electronic applications. For example, calculating the HOMO-LUMO gap can provide insights into the optical and electronic properties relevant for organic semiconductors or dyes. researchgate.netresearchgate.net
Furthermore, theoretical modeling can elucidate reaction mechanisms, such as predicting the most favorable sites for C-H activation or electrophilic substitution. researchgate.net Simulating the interaction of this compound with metal surfaces or within a catalyst's active site can guide the development of new hybrid materials and catalytic processes. mdpi.com
| Computational Method | Parameter to be Studied | Scientific Insight/Application |
| Density Functional Theory (DFT) | HOMO/LUMO energy levels, band gap | Prediction of electronic and optical properties for materials science |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Rational design of dyes and photophysically active materials |
| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions | Prediction of sites for electrophilic and nucleophilic attack; intermolecular interactions |
| Reaction Pathway Modeling | Transition state energies | Elucidation of reaction mechanisms for synthetic transformations |
Sustainable and Scalable Production Methods for Industrial Relevance
For any compound to have a practical impact, its synthesis must be efficient, cost-effective, and environmentally benign. Future research must focus on developing sustainable and scalable production methods for this compound, moving beyond traditional laboratory-scale syntheses that may rely on harsh conditions or toxic reagents. ijirt.org
The principles of green chemistry should guide this research. ekb.eg This includes the use of greener solvents like water or ethanol, or even solvent-free conditions. nih.govresearchgate.net The development of heterogeneous, recyclable catalysts could replace stoichiometric reagents, minimizing waste and simplifying product purification. nih.govchim.it Methodologies like microwave-assisted synthesis or mechanochemistry (ball-milling) have been shown to accelerate quinoxaline synthesis, reduce energy consumption, and often improve yields. mdpi.comudayton.edu
A key goal would be to design a one-pot or tandem reaction sequence starting from readily available precursors. Investigating biocatalytic routes or flow chemistry processes could also lead to highly efficient and scalable production. jocpr.com The development of such a process would be critical for making this compound and its derivatives available for larger-scale applications in materials science or agriculture. researchgate.net
| Green Chemistry Approach | Specific Technique | Advantages |
| Alternative Energy Sources | Microwave irradiation, Ultrasonic irradiation | Reduced reaction times, lower energy consumption, often higher yields ijirt.orgresearchgate.net |
| Green Solvents/Conditions | Reactions in water or ethanol; solvent-free grinding | Reduced environmental impact, simplified workup, enhanced safety nih.gov |
| Recyclable Catalysis | Heterogeneous solid acid catalysts (e.g., supported on alumina, silica) | Catalyst reusability, waste minimization, ease of product separation nih.govresearchgate.net |
| Process Intensification | Continuous flow synthesis, Mechanochemistry | Improved safety and control, scalability, high efficiency mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
